2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate
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Overview
Description
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methyl, methylsulfanyl, and oxo groups, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfanyl group can be substituted with other nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as hydrazine hydrate or aniline in ethanol are used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
Substitution: Products include 2-hydrazinyl-6-methylpyrimidin-4(3H)-one and 2-anilinopyrimidine.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: A precursor in the synthesis of the target compound.
2-Methyl-4-(methylsulfanyl)quinoline: Another compound with a similar methylsulfanyl group.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: A thiazole derivative with similar functional groups.
Uniqueness
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds.
Properties
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-8(4-5-15-7(2)13)9(14)12-10(11-6)16-3/h4-5H2,1-3H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPKQSDTCHCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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